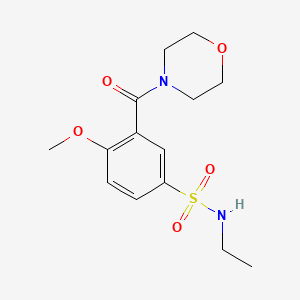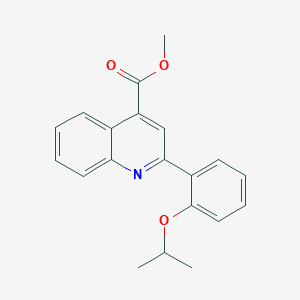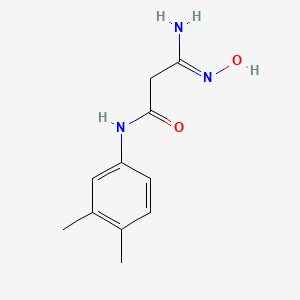
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as EMBI, is a chemical compound that has shown potential in scientific research applications. EMBI is a sulfonamide derivative that has been found to have anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed that N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of specific signaling pathways. In a study conducted by Zhang et al. (2018), N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide was found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway leads to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have both biochemical and physiological effects. In a study conducted by Li et al. (2019), N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide was found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. This suggests that N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has anti-inflammatory effects. In a study conducted by Zhang et al. (2018), N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide was found to inhibit the growth of cancer cells and induce apoptosis. This suggests that N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its specificity. N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to selectively inhibit specific signaling pathways, which makes it a useful tool for studying these pathways. However, one limitation of using N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its solubility. N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One direction is to investigate the potential of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore the mechanism of action of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in more detail. Additionally, further research could be done to improve the solubility of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, which would make it a more useful tool for lab experiments.
Conclusion:
In conclusion, N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a sulfonamide derivative that has shown potential in scientific research applications. N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has anti-inflammatory and anti-cancer properties and has been found to selectively inhibit specific signaling pathways. While N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has limitations in terms of solubility, it is a useful tool for studying specific signaling pathways. Future research on N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide could lead to the development of new therapeutic agents for inflammatory diseases and cancer.
Synthesis Methods
The synthesis of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with N-ethylmorpholine in the presence of triethylamine. The resulting product is then treated with ammonium chloride to yield N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. The synthesis of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have anti-inflammatory and anti-cancer properties in scientific research applications. In a study conducted by Zhang et al. (2018), N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide was found to inhibit the growth of cancer cells and induce apoptosis. Another study conducted by Li et al. (2019) found that N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-ethyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-15-22(18,19)11-4-5-13(20-2)12(10-11)14(17)16-6-8-21-9-7-16/h4-5,10,15H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAWUNZZNMBRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)

![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)

![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)
![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)



![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)